molecular formula C11H14ClNO3 B11871713 Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride

Cat. No.: B11871713
M. Wt: 243.68 g/mol
InChI Key: JHTSTVOYZLSUGL-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. It is a derivative of benzoate and azetidine, and it is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride typically involves the reaction of methyl 2-hydroxybenzoate with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and benzoate moiety make it a versatile compound for various research applications .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 2-(azetidin-3-yloxy)benzoate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H

InChI Key

JHTSTVOYZLSUGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CNC2.Cl

Origin of Product

United States

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